molecular formula C14H19NO3 B2495104 6-[(Benzyloxy)methyl]-5,5-dimethylmorpholin-3-one CAS No. 2319805-99-5

6-[(Benzyloxy)methyl]-5,5-dimethylmorpholin-3-one

Cat. No.: B2495104
CAS No.: 2319805-99-5
M. Wt: 249.31
InChI Key: NSCOHNUMRMLJSJ-UHFFFAOYSA-N
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Description

6-[(Benzyloxy)methyl]-5,5-dimethylmorpholin-3-one is a synthetic organic compound with a morpholine ring structure. This compound is characterized by the presence of a benzyloxy group attached to a methyl group, which is further connected to the morpholine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Benzyloxy)methyl]-5,5-dimethylmorpholin-3-one typically involves the reaction of benzyloxyacetaldehyde with 5,5-dimethylmorpholine-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and distillation, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-[(Benzyloxy)methyl]-5,5-dimethylmorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are used under appropriate conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

6-[(Benzyloxy)methyl]-5,5-dimethylmorpholin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-[(Benzyloxy)methyl]-5,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The benzyloxy group may interact with enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites of target molecules, thereby exerting its effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
  • 6-Benzyloxy-5-(dimethyl-(1,3)dioxolan-4-yl)-dimethyl-4H-furo(2,3-D)(1,3)dioxole

Uniqueness

6-[(Benzyloxy)methyl]-5,5-dimethylmorpholin-3-one is unique due to its specific morpholine ring structure combined with the benzyloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5,5-dimethyl-6-(phenylmethoxymethyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2)12(18-10-13(16)15-14)9-17-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCOHNUMRMLJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCC(=O)N1)COCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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